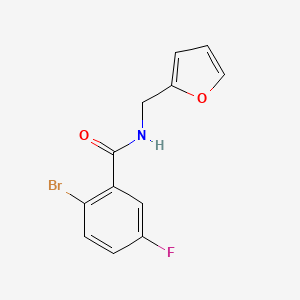

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-fluoro-N-methylbenzamide

- N-(Furan-2-ylmethyl) 2-bromo-5-fluorobenzamide

- 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets . This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrFNO₂. The compound features a benzamide structure with bromine and fluorine substitutions, as well as a furan moiety attached to the nitrogen atom. These structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on fluorinated benzamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | E. coli ATCC 25923 | TBD |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | P. aeruginosa ATCC 13525 | TBD |

| Control (Ampicillin) | Various | 6.5 |

The Minimum Inhibitory Concentration (MIC) values for these compounds are still under investigation, but preliminary results suggest they may be comparable to standard antibiotics like ampicillin.

Anticancer Activity

Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, studies have reported that fluorinated benzamides exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 Breast Cancer | TBD |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | NCI-H522 Lung Cancer | TBD |

The specific IC50 values for this compound are yet to be determined, but related compounds have shown significant activity against various tumor types .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Studies indicate that such compounds can act as inhibitors of key enzymes involved in disease processes, including those related to cancer and bacterial resistance.

Case Study: Enzyme Interaction

In a study exploring the inhibition of deubiquitinases, compounds structurally related to this compound were evaluated for their ability to stabilize target proteins by preventing their degradation. This mechanism is crucial for developing therapeutics aimed at restoring normal protein function in diseases like cancer .

Properties

IUPAC Name |

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVYUEFDVXZLQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429292 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923722-86-5 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.